N-(1-(furan-3-yl)propan-2-yl)cinnamamide
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Description
N-(1-(furan-3-yl)propan-2-yl)cinnamamide is a useful research compound. Its molecular formula is C16H17NO2 and its molecular weight is 255.317. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Probes for Biodistribution Studies
The development of a BODIPY-based fluorescent probe for the tracing of biodistribution in new anti-Chagas agents, specifically amide-containing thiazoles, highlights a significant application in medicinal chemistry. This approach facilitates the visualization of drug distribution within the body, essential for determining effective administration routes and dosages for Chagas disease treatment without discussing the drug dosage and side effects directly (Gonzalo Rodríguez et al., 2017).
Polyacetylenes with Cinnamate Derivatives
Research into the polymerization of polyacetylenes incorporating cinnamate and its derivatives illustrates an application in material science. These polymers, characterized by large specific rotations and stable helical structures, have potential as chiral catalysts in asymmetric synthesis, indicating their relevance in creating materials with specific optical properties (E. A. Rahim, 2021).
Enantioselective Ene-Reduction
The use of marine and terrestrial fungi for the enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide showcases an eco-friendly synthesis method in organic chemistry. This process emphasizes green chemistry principles by utilizing fungi for the production of compounds with a specific stereochemistry, which could be valuable in pharmaceutical synthesis (D. E. Jimenez et al., 2019).
Crystal Structure Analysis for Anticonvulsant Activity
The crystallographic study of N-substituted cinnamamide derivatives for anticonvulsant activity underlines the significance of structural analysis in drug design. This research focuses on understanding the molecular interactions responsible for anticonvulsant properties, aiding in the development of more effective therapeutic agents (E. Żesławska et al., 2017).
Synthesis and Antidepressant-like Action
Exploration into the synthesis and pharmacological evaluation of N-(2-hydroxyethyl) cinnamamide derivatives for their antidepressant-like action in mice demonstrates the potential of these compounds in treating depression. The study uses chemical synthesis and behavioral tests to identify promising compounds for further development (Xianqing Deng et al., 2011).
Properties
IUPAC Name |
(E)-N-[1-(furan-3-yl)propan-2-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-13(11-15-9-10-19-12-15)17-16(18)8-7-14-5-3-2-4-6-14/h2-10,12-13H,11H2,1H3,(H,17,18)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHSXHUCBLFELL-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=COC=C1)NC(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.